![molecular formula C8H8BF3O2 B2366797 [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 1620056-82-7](/img/structure/B2366797.png)
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid
Overview
Description
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid: is a boronic acid derivative with the molecular formula C8H8BF3O2 and a molecular weight of 203.96 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. It is primarily used in research and development, particularly in the field of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid typically involves the reaction of a trifluoroethyl-substituted phenyl compound with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale borylation reactions using similar conditions as those employed in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Solvents: (e.g., tetrahydrofuran, ethanol)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation reactions)
Substituted trifluoroethyl derivatives: (from substitution reactions)
Scientific Research Applications
Chemistry: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its unique trifluoroethyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry: The compound finds applications in the production of agrochemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .
Mechanism of Action
The mechanism of action of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them valuable in enzyme inhibition and molecular recognition . The trifluoroethyl group can influence the electronic properties of the phenyl ring, thereby modulating the reactivity and binding affinity of the compound .
Comparison with Similar Compounds
- Phenylboronic acid
- [4-(Trifluoromethyl)phenyl]boronic acid
- [3-(Trifluoromethyl)phenyl]boronic acid
Comparison: Compared to phenylboronic acid, [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid has a trifluoroethyl group that imparts unique electronic and steric properties. This can enhance its reactivity in certain chemical reactions and improve its performance in specific applications. The presence of the trifluoroethyl group also distinguishes it from other trifluoromethyl-substituted boronic acids, offering a different set of chemical and physical properties .
Biological Activity
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.
- Molecular Formula : C9H10B F3O2
- Molecular Weight : 210.99 g/mol
- CAS Number : 1620056-82-7
The trifluoroethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets.
Boronic acids, including this compound, are known to interact with diols and play a role in enzyme inhibition. The mechanism often involves the formation of reversible covalent bonds with target enzymes, which can modulate their activity. For instance, studies have shown that boronic acids can inhibit proteases by binding to their active sites .
Antimicrobial Activity
Research has indicated that boronic acids exhibit varying degrees of antimicrobial activity. For example:
- In vitro Studies : this compound demonstrated moderate antibacterial activity against Candida albicans and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to known antifungal agents like Tavaborole (AN2690) .
- Comparative Analysis : In comparative studies with other phenylboronic acids, it was found that the presence of the trifluoroethyl group significantly enhanced antimicrobial properties against Aspergillus niger and Bacillus cereus .
Compound Name | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Bacillus cereus |
---|---|---|
This compound | 8 | 4 |
Tavaborole (AN2690) | 16 | 8 |
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of viral proteases:
- SARS-CoV-2 Mpro Inhibition : Preliminary studies suggest that similar boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. The binding affinity and selectivity for Mpro over other proteases indicate potential therapeutic applications in viral infections .
Case Studies
- Antifungal Activity : A study on various phenylboronic acids revealed that this compound showed significant antifungal activity against multiple strains of fungi. Its structural features were linked to enhanced binding affinity to fungal enzymes involved in protein synthesis .
- Enzyme Binding Studies : Molecular docking studies have demonstrated that the trifluoroethyl substituent allows for better accommodation in the active sites of target enzymes compared to non-fluorinated analogs. This was particularly evident in studies involving leucyl-tRNA synthetase from Candida albicans, where binding interactions were analyzed .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, and how can purity be validated?
- Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling using a trifluoroethyl-substituted aryl halide and a boronic acid precursor. For example, halogen-lithium exchange reactions followed by quench with trimethyl borate have been used for analogous trifluoroethylphenylboronic acids .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Purity thresholds >98% are typical for research-grade material. Cross-validate with and NMR to confirm structural integrity and absence of trifluoroacetic acid (TFA) byproducts .
Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?
- Solubility : The trifluoroethyl group enhances lipophilicity, reducing water solubility. For instance, in DMSO or THF, solubility exceeds 50 mg/mL, while in water, it is <1 mg/mL. Add 0.1% TFA to aqueous solutions to stabilize the boronic acid moiety .
- Stability : The compound is hygroscopic and prone to protodeboronation under basic conditions. Store under inert gas (Ar/N) at −20°C in anhydrous solvents like THF or DCM .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR (δ ~7.4–7.8 ppm for aromatic protons), NMR (δ ~−70 ppm for CF), and NMR (δ ~30 ppm for boronic acid).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 219.04) .
Advanced Research Questions
Q. How can computational methods (DFT) predict the reactivity of this compound in cross-coupling reactions?
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the trifluoroethyl group lowers the LUMO energy, enhancing reactivity toward nucleophilic partners in Suzuki-Miyaura couplings .
- Solvent Effects : Use COSMO-RS models to predict solvation-free energies. Chloroform and acetone are optimal for stabilizing the transition state .
Q. What strategies mitigate protodeboronation during coupling reactions with this compound?
- Reaction Conditions : Use mild bases (e.g., KCO) and low temperatures (0–25°C). Additives like neocuproine (0.1 equiv) stabilize the boronic acid via chelation .
- Catalyst Optimization : Pd(PPh) or SPhos-Pd-G3 precatalysts reduce side reactions. Turnover numbers (TON) >1,000 are achievable in aryl ether couplings .
Q. How does the steric and electronic profile of the trifluoroethyl group affect regioselectivity in bioconjugation?
- Steric Effects : The CF group increases steric bulk, favoring para-substitution in electrophilic aromatic substitutions.
- Electronic Effects : The electron-withdrawing CF group deactivates the ring, directing reactions to meta positions unless ortho/para directing groups are present. Kinetic studies show a 2.5x rate reduction compared to non-fluorinated analogs .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-2-1-3-7(4-6)9(13)14/h1-4,13-14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWKTBQRHIKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620056-82-7 | |
Record name | [3-(2,2,2-trifluoroethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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